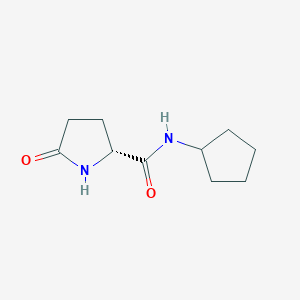
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone family. MEPHEDRONE is a psychoactive substance that has been widely used for recreational purposes. However, its potential as a research chemical has also been explored in recent years. The purpose of
Wirkmechanismus
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in dopamine and serotonin levels is associated with the characteristic stimulant effects of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide, such as increased energy, euphoria, and sociability. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide also has some affinity for the norepinephrine transporter, which may contribute to its effects on arousal and attention.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and dry mouth. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide can lead to dehydration, hyperthermia, and electrolyte imbalances, which can be dangerous in high doses. Chronic use of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide may lead to neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has several advantages as a research chemical. It is relatively easy to synthesize and is widely available. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has a rapid onset of action and a short duration of action, which makes it useful for studying the acute effects of stimulant drugs. However, N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has some limitations as a research chemical. It has a high potential for abuse and dependence, which can make it difficult to control in laboratory settings. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide also has a complex pharmacology, which can make it challenging to interpret research findings.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide. One area of interest is the development of new treatments for addiction and psychiatric disorders based on the pharmacology of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide. Another area of interest is the investigation of the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide on the brain and behavior. Additionally, research is needed to better understand the mechanisms of action of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide and other synthetic cathinones, as well as their interactions with other drugs and substances. Finally, studies are needed to develop new methods for controlling the use and abuse of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide and other synthetic cathinones.
Conclusion:
In conclusion, N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide is a synthetic stimulant drug that has been widely used for recreational purposes. However, its potential as a research chemical has also been explored in recent years. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has been studied for its potential as a treatment for depression and other psychiatric disorders, as well as a tool for studying the mechanisms of addiction and drug abuse. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has several advantages and limitations as a research chemical, and there are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide.
Synthesemethoden
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide can be synthesized by using a variety of methods. One of the most common methods is the reaction of 4-methylpropiophenone with ammonium chloride and sodium hydroxide. The resulting product is then treated with methylamine to produce N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide. Another method involves the reaction of 4-methylpropiophenone with methylene glycol and hydrochloric acid, followed by treatment with methylamine.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has been used as a research chemical in various scientific studies. It has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has also been investigated for its potential as a tool for studying the mechanisms of addiction and drug abuse. In addition, N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has been used as a model compound for studying the effects of synthetic cathinones on the central nervous system.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15-10-8-13(9-11-15)16(2)14(17)12-6-4-3-5-7-12/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFQCTUJWEXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

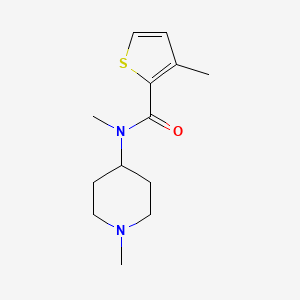
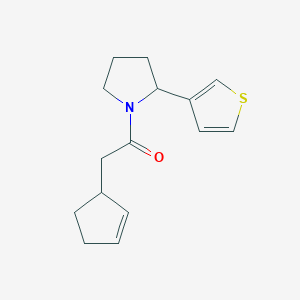

![N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)

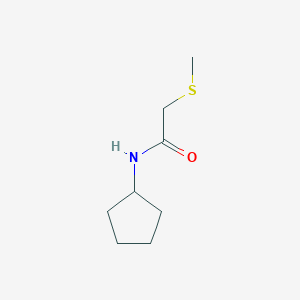

![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
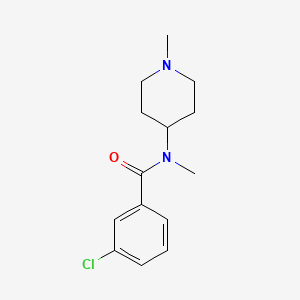
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
